molecular formula C11H15NO4S B2856658 3-(Tert-butoxycarbonyl)benzenesulfonamide CAS No. 103856-21-9

3-(Tert-butoxycarbonyl)benzenesulfonamide

Cat. No. B2856658
CAS RN: 103856-21-9
M. Wt: 257.3
InChI Key: AWLHDQBQCCRNJH-UHFFFAOYSA-N
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Description

“3-(Tert-butoxycarbonyl)benzenesulfonamide” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is used in organic synthesis and can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of compounds like “3-(Tert-butoxycarbonyl)benzenesulfonamide” often involves the use of Boc-protected amino acids . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .


Molecular Structure Analysis

The molecular structure of “3-(Tert-butoxycarbonyl)benzenesulfonamide” includes a benzenesulfonamide core with a tert-butoxycarbonyl protecting group .


Chemical Reactions Analysis

The Boc group in “3-(Tert-butoxycarbonyl)benzenesulfonamide” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows for further reactions with the exposed amine group .

Safety and Hazards

“3-(Tert-butoxycarbonyl)benzenesulfonamide” may be irritating to skin, eyes, and the respiratory system. It may have harmful effects if inhaled or swallowed .

Future Directions

The use of Boc-protected amino acids in the synthesis of compounds like “3-(Tert-butoxycarbonyl)benzenesulfonamide” has been suggested as a way to expand the applicability of amino acid ionic liquids (AAILs) in organic synthesis . This could open up new possibilities for the synthesis of more potent therapeutic candidates with higher potency and fewer side effects .

properties

IUPAC Name

tert-butyl 3-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)17(12,14)15/h4-7H,1-3H3,(H2,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLHDQBQCCRNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butoxycarbonyl)benzenesulfonamide

Synthesis routes and methods

Procedure details

Sulfuric acid (conc., 498 μL, 9.06 mmol) was added to a suspension of MgSO4 (4.36 g, 36.22 mmol) in CH2Cl2 (36 mL). The reaction mixture was stirred for 15 minutes, treated with 3-chlorosulfonyl-benzoic acid (Aldrich, 2 g, 9.06 mmol) and 2-methyl-propan-2-ol (anhydrous, 4.33 mL, 45.27 mmol), capped tightly, and stirred overnight at room temperature. The next day, the mixture was cooled to 0° C., treated with 7N NH3 in methanol (Aldrich, 40 mL) dropwise, and stirred for 30 minutes. The solvents were removed in vacuo and the crude was dissolved in ethyl acetate and saturated NaHCO3. The organic layer was washed with saturated NaHCO3, water, and brine, dried over MgSO4, filtered, and concentrated in vacuo to afford the title compound as a white solid (1 g, 42.9% yield). 1H-NMR (CDCl3): δ 8.51-8.53 (m, 1H), 8.20-8.21 (m, 1H), 8.08-8.11 (m, 1H), 7.57-7.62 (m, 1H), 5.09 (bs, 2H), and 1.61 (s, 9H).
Quantity
498 μL
Type
reactant
Reaction Step One
Name
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
42.9%

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